2-Cyano-6-hydroxyisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-6-hydroxyisonicotinic acid is an organic compound with the molecular formula C7H4N2O3 It is a derivative of isonicotinic acid, featuring a cyano group (-CN) and a hydroxyl group (-OH) attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-hydroxyisonicotinic acid typically involves the cyanoacetylation of suitable precursors. One common method is the reaction of 2-chloroisonicotinic acid with cyanoacetic acid under acidic conditions. The reaction is carried out by slowly adding 2-chloroisonicotinic acid to a concentrated hydrochloric acid solution, followed by heating the mixture to 140-150°C. The reaction mixture is then cooled, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-cyano-6-oxoisonicotinic acid.
Reduction: Formation of 2-amino-6-hydroxyisonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-6-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and coordination complexes.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-6-hydroxyisonicotinic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid:
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Uniqueness
2-Cyano-6-hydroxyisonicotinic acid is unique due to the presence of both a cyano and a hydroxyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Its ability to form stable complexes with metals and its role as an intermediate in organic synthesis further highlight its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C7H4N2O3 |
---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
2-cyano-6-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3/c8-3-5-1-4(7(11)12)2-6(10)9-5/h1-2H,(H,9,10)(H,11,12) |
InChI Key |
AJTYBKNFUMDILA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.